3,5-Diacetoxy Styrene

概述

描述

准备方法

水飞蓟宾可以从水飞蓟果实中分离出来,使用多种提取方法。 最常见的方法是反相高效液相色谱 (RP-HPLC) . 这种方法,尽管使用各种流动相,但经常导致水飞蓟宾的共洗脱 . 水飞蓟素的工业生产方法,其中包含水飞蓟宾,通常涉及用极性有机溶剂(如丙酮、乙醇、甲醇或乙酸乙酯)提取,然后去除脂类和极性成分 .

化学反应分析

科学研究应用

Chemical Synthesis Applications

3,5-Diacetoxy Styrene serves as a key intermediate in the synthesis of bioactive compounds, particularly resveratrol , which is known for its antioxidant and anti-inflammatory properties. The compound's structure allows for efficient synthetic routes to resveratrol, enhancing yields and reaction efficiency in organic synthesis .

Potential Biological Activities

- Antioxidant Properties : Similar to resveratrol, it may help in scavenging free radicals.

- Anti-inflammatory Effects : Its derivatives have shown promise in reducing inflammation in various biological models.

Material Science Applications

In materials science, this compound is explored as a monomer for polymer synthesis. Its unique structure allows the formation of polymers with specific properties that can be tailored for various applications.

Polymerization

The compound can participate in:

- Electrophilic Aromatic Substitution Reactions : Leading to various substituted styrenes depending on the electrophile used.

- Formation of Specialty Polymers : Due to its dual acetoxy functionality, it enhances reactivity compared to other styrenes.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Synthesis of Resveratrol : Research has focused on optimizing synthetic pathways to improve yield and efficiency using this compound as an intermediate. The Heck reaction has been particularly effective in constructing the stilbene core necessary for resveratrol synthesis .

- Biological Activity Studies : Investigations into the antioxidant properties of this compound have indicated its potential role in reducing oxidative stress in cellular models, though further studies are required to elucidate mechanisms.

作用机制

水飞蓟宾通过各种分子靶标和途径发挥其作用。 它是一种有效的甲状腺激素转运蛋白 MCT8 抑制剂,MCT8 在甲状腺激素进入细胞中起着至关重要的作用 . 这种抑制会导致甲状腺激素代谢的破坏 . 此外,水飞蓟宾通过抑制 P-糖蛋白和下调主要跨膜外排泵的表达来调节多药耐药性 .

相似化合物的比较

水飞蓟宾是水飞蓟素中发现的几种黄酮木脂素之一。 其他类似化合物包括水飞蓟素、异水飞蓟素、水飞蓟宁和水飞蓟素 . 与这些化合物相比,水飞蓟宾在抑制甲状腺激素转运蛋白 MCT8 方面独树一帜 . 虽然水飞蓟素是水飞蓟素中最丰富和最常研究的黄酮木脂素,但发现水飞蓟宾和水飞蓟宁表现出更高的抗氧化活性 .

生物活性

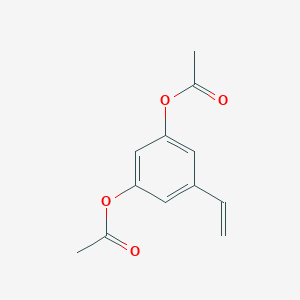

3,5-Diacetoxy Styrene is an organic compound with the molecular formula C₁₂H₁₂O₄, characterized by two acetoxy groups attached to a styrene backbone. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Although research on its independent biological activities is somewhat limited, several studies suggest that it may possess significant antioxidant and antimicrobial properties.

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties similar to those of resveratrol, a well-known polyphenolic compound. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is associated with various diseases including cancer and cardiovascular disorders.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action includes:

- Inhibition of bacterial DNA synthesis.

- Interference with membrane permeability.

This antimicrobial potential suggests its applicability in developing new antibacterial agents.

Case Studies and Research Findings

- Antioxidant Activity Study : A study explored the antioxidant capacity of various stilbene derivatives, including this compound. The results indicated that this compound could effectively scavenge free radicals, thereby reducing oxidative stress markers in vitro.

- Antimicrobial Efficacy Against Pathogenic Bacteria : In another study, this compound was tested against common pathogenic bacteria. The findings revealed that it inhibited the growth of several strains, showcasing its potential as an alternative antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound in terms of biological activity, a comparison with related compounds is presented below:

| Compound | Antioxidant Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Effective against Gram-positive and Gram-negative bacteria | Potential for use in pharmaceuticals |

| Resveratrol | High | Moderate | Well-studied for various health benefits |

| Curcumin | High | Effective | Known for anti-inflammatory properties |

The biological mechanisms attributed to this compound include modulation of cellular signaling pathways and enhancement of antioxidant defense systems. Its derivatives have shown promise in inhibiting certain cancer cell lines through similar pathways as resveratrol .

属性

IUPAC Name |

(3-acetyloxy-5-ethenylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-4-10-5-11(15-8(2)13)7-12(6-10)16-9(3)14/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKQGWWKEWSQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)C=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461958 | |

| Record name | 3,5-Diacetoxy Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155222-48-3 | |

| Record name | 1,3-Benzenediol, 5-ethenyl-, 1,3-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155222-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diacetoxy Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。